molecular formula C17H19NO B12472016 4-methyl-N-(1-phenylpropan-2-yl)benzamide

4-methyl-N-(1-phenylpropan-2-yl)benzamide

Katalognummer: B12472016
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: ISJBIXNQICXXDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-(1-phenylpropan-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities. This compound is characterized by a benzamide core structure with a 4-methyl group and a 1-phenylpropan-2-yl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers a green, rapid, and high-yielding pathway for the preparation of benzamide derivatives.

Industrial Production Methods

In industrial settings, the synthesis of benzamides often involves the use of benzoyl chloride and amines. For example, benzoyl chloride can be reacted with cumylamine in the presence of triethylamine and DMAP (4-dimethylaminopyridine) as a catalyst. The reaction is typically carried out in dichloromethane as a solvent, followed by purification to obtain the desired benzamide product.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.

    Substitution: The benzamide group can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(1-phenylpropan-2-yl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methyl-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzamide derivatives are known to act on various enzymes and receptors, influencing biological processes. For example, some benzamides act as allosteric activators of human glucokinase, which plays a role in glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-methyl-1-phenylethyl)benzamide
  • N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide
  • 2-methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride

Uniqueness

4-methyl-N-(1-phenylpropan-2-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its 4-methyl and 1-phenylpropan-2-yl groups differentiate it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities .

Eigenschaften

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

4-methyl-N-(1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C17H19NO/c1-13-8-10-16(11-9-13)17(19)18-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19)

InChI-Schlüssel

ISJBIXNQICXXDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC(C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.